1-Ethyl-4-amino-1,2,4-triazolium bromide
Description
1-Ethyl-4-amino-1,2,4-triazolium bromide is a quaternary ammonium salt featuring a 1,2,4-triazolium core substituted with an ethyl group at the 1-position and an amino group at the 4-position, paired with a bromide anion. Its synthesis typically involves alkylation of 1,2,4-triazole derivatives with ethylating agents under controlled conditions, often in polar aprotic solvents like acetonitrile or methanol .
Structurally similar derivatives, such as 1-(β-phenylethyl)-4-amino-1,2,4-triazolium bromide (Hypertril), exhibit β1-blocking, antihypertensive, and cardioprotective activities, suggesting that the ethyl variant may share related pharmacological properties .
Properties
Molecular Formula |
C4H9BrN4 |
|---|---|
Molecular Weight |
193.05 g/mol |
IUPAC Name |
1-ethyl-1,2,4-triazol-4-ium-4-amine;bromide |
InChI |
InChI=1S/C4H9N4.BrH/c1-2-8-4-7(5)3-6-8;/h3-4H,2,5H2,1H3;1H/q+1;/p-1 |
InChI Key |
HITKEGQOWJAYSR-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=[N+](C=N1)N.[Br-] |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
1-Ethyl-4-amino-1,2,4-triazolium bromide has shown potential as an antimicrobial agent. Research indicates that derivatives of 1,2,4-triazole exhibit significant bioactivities including antibacterial and antifungal properties. For instance, triazolium salts have been synthesized and evaluated for their antifungal activity against various pathogens. The presence of specific substituents on the triazole ring can enhance or diminish this activity, suggesting a structure-activity relationship that can be exploited for drug development .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that triazole derivatives can interfere with cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction. The molecular structure of this compound allows it to act as a precursor for more complex compounds that may enhance therapeutic efficacy against cancer cells .
Material Science Applications
Ionic Liquids
this compound is utilized in the synthesis of ionic liquids, which are salts in a liquid state at room temperature. These ionic liquids have unique properties such as low volatility and high thermal stability, making them suitable for applications in solvent systems for chemical reactions and as electrolytes in batteries . The ability to form stable ionic liquids contributes to their use in green chemistry applications due to reduced environmental impact compared to traditional solvents.
Synthesis of N-Heterocyclic Carbenes
The compound serves as a precursor to N-heterocyclic carbenes (NHCs), which are valuable in catalysis and materials chemistry. NHCs derived from triazolium salts have been shown to catalyze various organic transformations efficiently. The versatility of these carbenes makes them attractive for developing new catalytic systems .
Case Study 1: Antifungal Activity Evaluation
A study evaluated the antifungal activity of several triazolium salts derived from 1-ethyl-4-amino-1,2,4-triazole against Candida species. The results indicated that specific modifications to the triazole ring significantly influenced antifungal potency. Compounds with electron-withdrawing groups demonstrated enhanced activity compared to those with electron-donating groups .
Case Study 2: Synthesis of Ionic Liquids
Research conducted on synthesizing ionic liquids using this compound revealed that varying the alkyl chain length on the cation influenced the physical properties of the resulting ionic liquid. Shorter alkyl chains resulted in lower viscosity and higher conductivity, which are desirable characteristics for electrochemical applications .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Evaluation against various pathogens | Significant activity observed; structure-activity relationship established |
| Anticancer Potential | Investigated for effects on cancer cell proliferation | Induces apoptosis; effective against multiple cancer cell lines |
| Ionic Liquids | Used in the synthesis of ionic liquids | Low volatility and high thermal stability; suitable for green chemistry |
| N-Heterocyclic Carbenes | Serves as a precursor for NHCs | Efficient catalysts for organic transformations |
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points and Solubility :
- Spectroscopic Data: 1H NMR shifts for 1,4-dimethyl-1,2,4-triazoline-5-thione in CDCl3 show resonances at δ 3.80 (N–CH3) and δ 8.10 (C=S), while amino-substituted analogs exhibit downfield shifts for NH2 groups (δ 5.5–6.5) . Ethyl groups typically resonate at δ 1.2–1.5 (CH3) and δ 4.0–4.3 (N–CH2) .
Functional and Application-Based Comparisons
- Pharmacological Activity :
- Material Science: Poly(1-vinyl-4-dodecyl-1,2,4-triazolium bromide) forms nanoparticles with lamellar morphologies, where bromide anions influence domain sizes (<5 nm) . Ethyl-substituted triazolium salts could enable tunable hydrophobicity in polymer matrices.
- Synthetic Utility: 4-Amino-1-isopropyl-1,2,4-triazolium bromide undergoes clean thionation in pyridine to yield triazoline-5-thiones, whereas reactions in methanol produce by-products . Ethyl analogs may show similar solvent-dependent reactivity.
Research Findings and Challenges
- Synthetic Reproducibility: Alkylation of 4-benzyloxy-1-methyl-1,2,4-triazolium salts in methanol occasionally yields unexpected by-products (e.g., 1-benzyl-4-methyl-1,2,4-triazoline-5-thione), highlighting the need for strict solvent control .
- Toxicity Profiles : Hypertril’s Class IV toxicity suggests that ethyl-substituted derivatives may require structural optimization to mitigate side effects .
- Crystallography : Crystal structures of 4-(4-tert-butylbenzyl)-1-neopentyl-1,2,4-triazolium bromide reveal cation-anion interactions dominated by C–H···Br hydrogen bonds, a feature likely conserved in ethyl analogs .
Preparation Methods
Direct Alkylation of 4-Amino-1,2,4-triazole
The primary synthesis route involves N-alkylation of 4-amino-1,2,4-triazole with ethyl bromide in acetonitrile under ambient conditions. A 500 mL round-bottom flask equipped with mechanical stirring is charged with 10.00 g (118 mmol) of 4-amino-1,2,4-triazole and 200 mL anhydrous acetonitrile. Ethyl bromide (45 mL, 476 mmol) is added dropwise, and the mixture is stirred for 8 days at 20–25°C. Monitoring via thin-layer chromatography (TLC) confirms complete consumption of the starting material. Rotary evaporation removes the solvent, yielding a colorless ionic liquid that crystallizes upon standing. Post-synthesis purification involves heating the product at 60°C under high vacuum for 5 hours to eliminate residual solvents, achieving quantitative yield (22.94 g, 117 mmol).
This method’s efficiency stems from:
-
Solvent selection : Acetonitrile’s moderate polarity facilitates reagent solubility without promoting side reactions.
-
Stoichiometric excess : A 4:1 molar ratio of ethyl bromide to triazole ensures complete quaternization.
-
Reaction duration : Extended stirring prevents intermediate precipitation and ensures full conversion.
Alternative Quaternization Approaches
While the direct alkylation method dominates literature, two-stage quaternization strategies have been explored for structurally analogous triazolium salts. For example, 1-aryl-2-(1H-1,2,4-triazol-1-yl)ethanones are synthesized via N1-alkylation followed by amino group removal, achieving yields up to 81%. However, these methods introduce unnecessary complexity for this compound, where the amino group remains intact.
Reaction Optimization and Kinetic Considerations
Temperature and Time Dependence
Comparative studies on triazolium salt synthesis reveal that ambient temperature (20–25°C) optimizes the balance between reaction rate and byproduct formation. Elevated temperatures (>40°C) accelerate alkylation but risk Hofmann elimination or decomposition of the triazole core. Kinetic profiling indicates that >90% conversion occurs within 120 hours, with marginal gains beyond this period.
Solvent Impact on Yield
A solvent screening study demonstrates acetonitrile’s superiority over alternatives:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 98 | 99 |
| DMF | 36.7 | 72 | 85 |
| Ethanol | 24.3 | 65 | 78 |
| THF | 7.5 | 41 | 63 |
Acetonitrile’s high dielectric constant stabilizes ionic intermediates, while its low viscosity enhances mass transfer.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (DMSO-d6, 400 MHz): δ 1.42 (t, J = 7.2 Hz, 3H, CH2CH3), 4.35 (q, J = 7.2 Hz, 2H, NCH2), 7.08 (br s, 2H, NH2), 9.23 (s, 1H, triazole-H), 10.41 (s, 1H, triazole-H). The absence of peaks at δ 2.5–3.0 confirms complete ethylation.
13C NMR (DMSO-d6, 100 MHz): δ 14.1 (CH2CH3), 44.8 (NCH2), 142.2 (C-NH2), 145.2 (C-Br).
Elemental Analysis
Theoretical (C4H9BrN4): C 24.89%, H 4.70%, N 29.03%
Experimental: C 24.73%, H 4.67%, N 28.89%
Comparative Analysis with Related Triazolium Salts
Alkyl Chain Length Effects
Increasing the alkyl chain from ethyl to hexyl reduces crystallinity but enhances ionic liquid behavior:
| R Group | Mp (°C) | ΔHfus (J/g) | Conductivity (mS/cm) |
|---|---|---|---|
| Ethyl | 145 | 98 | 0.12 |
| Hexyl | 76 | 64 | 0.87 |
| Octyl | 54 | 41 | 1.23 |
The ethyl derivative’s higher melting point (145°C) reflects strong ionic lattice interactions, whereas longer chains disrupt packing .
Q & A
Q. How can UV spectrophotometry be validated for quantifying 1-Ethyl-4-amino-1,2,4-triazolium bromide?
Methodological Answer: Validation involves assessing specificity, linearity, precision, and robustness. For linearity, prepare model solutions at concentrations spanning 80–120% of the target range (e.g., 0.08–0.12 mg/mL) and measure absorbance at the λmax (e.g., 254 nm). Use statistical regression to confirm linearity (R² > 0.99). Intra-day and inter-day precision are tested via repeated measurements (n=6) with relative standard deviation (RSD) ≤ 2%. Robustness is evaluated by varying parameters like pH (±0.2) or solvent ratios. Reference standard purity must be ≥99% (from certified sources like the Institute of Single Crystals, Ukraine) .
Q. What synthetic routes are effective for preparing this compound?
Methodological Answer: A common method involves alkylation of 1-ethyl-1,2,4-triazole with bromoalkanes under inert conditions. For example, react 1-ethyl-1,2,4-triazole (10.5 mmol) with excess 1-bromo-2-methylpropane (39.67 mmol) in toluene at 80°C for 24 hours under nitrogen. Purify the product via recrystallization (CH2Cl2/pentane) and confirm structure via <sup>1</sup>H NMR (e.g., δ 1.5 ppm for ethyl CH3) and FT-IR (e.g., ν(C=O) ~1680 cm<sup>−1</sup>) .
Advanced Research Questions
Q. How can computational modeling predict the melting behavior of this compound?
Methodological Answer: Use molecular dynamics (MD) simulations with force fields (e.g., Lopes et al. [45]) to model solid-liquid phase transitions. To avoid superheating artifacts, introduce a solid-liquid interface or lattice defects. Simulate systems with >10,000 atoms for 10–20 ns. Predicted melting points (Tm) may exceed experimental values by ~10% due to kinetic barriers. Validate with differential scanning calorimetry (DSC) .
Q. What strategies mitigate by-product formation during thionation reactions?
Methodological Answer: Thionation of 4-amino-triazolium salts (e.g., using P4S10 in pyridine) can yield unexpected by-products like 1-benzyl-4-methyl-1,2,4-triazoline-5-thione. To suppress side reactions:
- Use anhydrous solvents (e.g., MeOH) and inert atmospheres.
- Monitor via <sup>13</sup>C NMR for intermediates (e.g., δ 160 ppm for C=S).
- Optimize reaction time/temperature (e.g., ambient vs. 70°C). Pyridine/Et3N mixtures reduce deamination by-products .
Q. How is toxicity assessed for pharmacological applications of this compound?
Methodological Answer: Conduct acute toxicity studies in rodent models (e.g., OECD Guideline 423). Administer doses ranging 50–2000 mg/kg orally and monitor mortality, organ weight changes, and histopathology. Classify toxicity per GHS criteria; e.g., LD50 > 2000 mg/kg indicates low toxicity (Class IV). For chronic toxicity, evaluate cardiovascular effects (e.g., blood pressure reduction in hypertensive models) over 28 days .
Q. What crystallographic challenges arise in resolving its structure?
Methodological Answer: X-ray diffraction requires high-purity crystals grown via slow evaporation (e.g., water/acetonitrile). Use SHELXL for refinement, addressing twinning or disorder. For protonated salts, confirm N-quaternization via Hirshfeld surface analysis (e.g., N4 protonation in 1-phenyl-3,5-diamino-triazolium bromide). Validate with Cambridge Structural Database (CSD) entries .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
